2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Description
The compound 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide (hereafter referred to as Compound A) is a triazole-based acetamide derivative. Its structure comprises a 1,2,4-triazole ring substituted with a 2-fluorophenyl group at position 5 and a sulfanyl-acetamide moiety linked to an N-(2-ethylphenyl) group. This scaffold is associated with diverse biological activities, particularly anti-inflammatory and antimicrobial effects, as observed in structurally related compounds .
Properties
Molecular Formula |
C18H18FN5OS |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-2-12-7-3-6-10-15(12)21-16(25)11-26-18-23-22-17(24(18)20)13-8-4-5-9-14(13)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
GLLIFQQKZICLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, introduction of the fluorophenyl group, and subsequent attachment of the acetamide moiety. Common synthetic methods include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. A common method includes:
- Formation of Intermediate : Reaction of 4-chloro-2-methoxy-5-methylaniline with 2-fluorobenzoyl chloride to form an intermediate.
- Introduction of Triazole Ring : Reaction with thiosemicarbazide to introduce the triazole ring.
- Final Acylation : Acylation with chloroacetyl chloride to yield the target compound.
Industrial Production
For industrial production, optimization of the synthetic route is critical to increase yield and reduce costs. This may involve:
- Use of catalysts
- Improved purification techniques
- Scalable reaction conditions
Antifungal Activity
The compound exhibits significant antifungal properties by inhibiting ergosterol synthesis, which is essential for fungal cell membranes. This mechanism is crucial for the development of antifungal agents targeting various fungal infections.
Antibacterial Effects
It has been shown to disrupt bacterial enzyme functions, potentially leading to effective treatments against bacterial infections. The inhibition of specific enzymes can result in the cessation of bacterial growth.
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells through interaction with critical signaling pathways. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Studies : In a study published by ACS Omega, derivatives similar to this compound displayed significant anticancer activity against multiple cell lines. Percent growth inhibitions (PGIs) were reported at up to 86% against certain cancer types .
- Inhibition Mechanisms : Another research article highlighted the ability of triazole derivatives to inhibit specific enzymes involved in cancer progression, reinforcing the need for further investigation into their therapeutic applications .
- Molecular Docking Studies : In silico studies using molecular docking have suggested that this compound could serve as a lead for developing new inhibitors targeting specific biological pathways involved in disease processes .
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Activity Comparison
* Inferred from structural similarity to AS111/AS112 and activity trends in .
Key Observations:
Anti-Inflammatory Activity :
- AS111 (3-methylphenyl substituent) demonstrated the highest anti-inflammatory activity (1.28× diclofenac) in a formalin edema model. The methyl group likely enhances hydrophobic interactions with cyclooxygenase-2 (COX-2) .
- Compound A ’s 2-ethylphenyl group may offer similar hydrophobic stabilization but with reduced steric hindrance compared to bulkier substituents (e.g., 4-butylphenyl in ).
Toxicity Trends :
- Chloro-substituted analogs (e.g., AS112 ) showed higher toxicity (LD50 500 mg/kg) than methyl- or ethyl-substituted derivatives (LD50 1000 mg/kg), suggesting that electron-withdrawing groups may increase metabolic instability .
Anti-Exudative Activity :
- Substituents like fluorine, chlorine, or methoxy on the N-aryl group (e.g., 3.1-3.21 series ) enhance anti-exudative effects, likely due to improved electron distribution and solubility .
Antimicrobial Activity :
- Fluorobenzyl-substituted analogs (e.g., compounds 38 and 39 in ) exhibited MIC values against E. coli, indicating that fluorinated aryl groups may enhance bacterial membrane penetration .
Structure-Activity Relationship (SAR) Insights
- Triazole Substituents: 2-Fluorophenyl (Compound A) vs. 2-pyridyl (AS111): Pyridyl groups enhance COX-2 binding via π-π stacking, while fluorophenyl may improve metabolic stability due to fluorine’s electronegativity .
N-Aryl Substituents :
- 2-Ethylphenyl (Compound A): The ethyl group balances hydrophobicity and steric effects, which may optimize bioavailability compared to larger alkyl chains (e.g., 4-butylphenyl) .
- 3-Methylphenyl (AS111) vs. 3-Chlorophenyl (AS112): Methyl groups favor lower toxicity, while chlorine increases potency but also toxicity .
Biological Activity
The compound 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide , known for its potential therapeutic applications, is a triazole derivative that has garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H16FN5O2S
- Molecular Weight : 373.4046432
- CAS Number : 723298-20-2
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the triazole ring is crucial for its inhibitory effects on various biological targets, including enzymes involved in metabolic pathways.
Antimicrobial Properties
Research has shown that triazole derivatives possess significant antimicrobial activity. For instance, studies demonstrated that similar compounds effectively inhibited bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 18 | |
| 2 | Escherichia coli | 15 | |
| 3 | Bacillus subtilis | 20 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been associated with the inhibition of tumor growth in various cancer cell lines. A notable study reported that related compounds displayed IC50 values in the low micromolar range against human cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.012 | |
| HCT116 (Colon Cancer) | 0.044 | |
| A549 (Lung Cancer) | 0.0079 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring significantly affect the compound's potency. The introduction of a fluorine atom enhances lipophilicity and electron-withdrawing properties, which are beneficial for enzyme binding.
Key Findings:
- Fluorine Substitution : Enhances potency and selectivity for enzyme targets.
- Amino Group Positioning : Critical for maintaining biological activity; variations can lead to decreased efficacy.
- Sulfanyl Group : Plays a role in stabilizing the molecular structure and enhancing interactions with biological targets.
Case Study 1: Inhibition of α-L-Fucosidases
A study highlighted the efficacy of triazole derivatives in inhibiting α-L-fucosidases, crucial for glycoprotein metabolism. The compound exhibited a remarkable selectivity profile with an IC50 value significantly lower than that of standard inhibitors.
Case Study 2: Antitumor Activity in Vivo
In vivo studies using murine models indicated that the compound effectively reduced tumor size when administered at therapeutic doses, showcasing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
